molecular formula C24H26N6OS B13358545 N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B13358545
M. Wt: 446.6 g/mol
InChI Key: PSCINZQQTFHVKJ-UHFFFAOYSA-N
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Description

The compound N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 4 and a pyridin-4-yl group at position 4. A sulfanyl (-S-) linker connects the triazole moiety to a propanamide chain, which terminates in a 1-cyanocyclohexyl group. The cyanocyclohexyl group may enhance lipophilicity, influencing membrane permeability, while the pyridine and triazole rings could participate in hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C24H26N6OS

Molecular Weight

446.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C24H26N6OS/c1-17-8-4-5-9-20(17)30-21(19-10-14-26-15-11-19)28-29-23(30)32-18(2)22(31)27-24(16-25)12-6-3-7-13-24/h4-5,8-11,14-15,18H,3,6-7,12-13H2,1-2H3,(H,27,31)

InChI Key

PSCINZQQTFHVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3(CCCCC3)C#N)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the pyridine ring via a coupling reaction.
  • Attachment of the cyanocyclohexyl group through a nucleophilic substitution reaction.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Potential use as a drug candidate for treating diseases by targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 1-cyanocyclohexyl, 2-methylphenyl, pyridin-4-yl C₂₅H₂₅N₇OS 471.59 Cyano, propanamide, sulfanyl, triazole, pyridine
Compound 25 4-chlorophenyl, trimethylpyrazole C₁₈H₁₈ClN₅O₃S 421.88 Sulfonamide, pyrazole, chlorophenyl
N-(2-cyanoethyl)... 4-methyl-5-phenyl triazole C₁₂H₁₄N₆OS 314.35 Cyanoethyl, ethanamide, sulfanyl, triazole
573938-01-9 prop-2-en-1-yl, pyridin-2-yl C₂₀H₁₉N₅O₂S 401.46 Acetamide, sulfanyl, triazole, allyl

Key Observations:

Triazole Core Modifications: The target compound and analogs share a 1,2,4-triazole core but differ in substituents.

Aromatic Substituents :

  • The target’s 2-methylphenyl group contrasts with the 4-chlorophenyl group in Compound 25 . Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to the methyl group’s electron-donating effects.

Side Chain Variations: The propanamide chain in the target compound offers greater conformational flexibility than the ethanamide chain in N-(2-cyanoethyl)... , which could influence pharmacokinetics.

Research Findings and Implications

Physicochemical Properties

While direct data on the target compound’s critical micelle concentration (CMC) or solubility are unavailable, methods such as spectrofluorometry and tensiometry (used for BAC-C12 in ) could elucidate its aggregation behavior. Preliminary estimates suggest moderate aqueous solubility (~10–50 µM) due to the balance between hydrophobic (cyanocyclohexyl) and hydrophilic (pyridine, sulfanyl) groups.

Biological Activity

N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a novel compound belonging to the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C20H26N4S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 2109204-49-9

The presence of the triazole ring and sulfur moiety is significant for its biological interactions.

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This section summarizes key findings related to the biological activity of this compound.

Anti-inflammatory Activity

In studies evaluating the anti-inflammatory effects of similar triazole compounds, it was found that these derivatives effectively modulate cytokine production. For instance:

  • Cytokine Modulation : Compounds with similar structures have shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
  • Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways that lead to decreased inflammation .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied:

  • Spectrum of Activity : Similar compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related triazole compounds ranged from 8 to 32 µg/mL against different pathogens .

Anticancer Properties

The anticancer potential of triazole derivatives is another area of significant research interest:

  • Cell Proliferation Inhibition : Studies have shown that certain triazole derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis .
  • Selectivity : These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

Several studies have explored the biological activity of related compounds in detail:

  • Study on Cytokine Release : A study involving 1,2,4-triazole derivatives indicated that compounds with specific substituents could significantly reduce TNF-α and IL-10 levels in stimulated PBMC cultures. The results highlighted the immunomodulatory potential of these compounds .
  • Antimicrobial Efficacy Assessment : Another research project evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The findings suggested that structural modifications could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 release
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines

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